molecular formula C9H7N3 B3223890 2-Methylimidazo[1,2-A]pyridine-6-carbonitrile CAS No. 1226000-76-5

2-Methylimidazo[1,2-A]pyridine-6-carbonitrile

Cat. No.: B3223890
CAS No.: 1226000-76-5
M. Wt: 157.17 g/mol
InChI Key: MZAYPKGNTPMDLD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[1,2-A]pyridine (B132010) Chemistry

The synthesis of imidazo[1,2-a]pyridines has a rich history, with classical methods primarily involving the condensation of 2-aminopyridines with α-haloketones. acs.org Over the past few decades, significant efforts have been dedicated to developing more efficient, versatile, and environmentally benign synthetic protocols. acs.org The evolution of this chemistry has seen a shift from traditional methods to modern, innovative strategies.

Key advancements in the synthesis of this scaffold include:

Multicomponent Reactions (MCRs): One-pot reactions combining three or more starting materials, such as 2-aminopyridine (B139424), an aldehyde, and an alkyne, offer a direct and efficient route to a diverse range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org

Transition-Metal Catalysis: Copper-catalyzed reactions, in particular, have become a prominent tool for constructing the imidazo[1,2-a]pyridine core. researchgate.net These methods often involve aerobic oxidative coupling or annulation reactions under mild conditions. researchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields, providing a rapid and efficient pathway to these heterocycles. bio-conferences.orgresearchgate.net

Green Chemistry Approaches: Recent research has focused on developing more sustainable methods, such as using water as a solvent, employing catalyst-free conditions, or utilizing ultrasound assistance to drive the reactions. organic-chemistry.org

These modern synthetic strategies have significantly expanded the accessibility and diversity of the imidazo[1,2-a]pyridine library for various research applications. researchgate.net

Synthetic EraKey MethodologiesAdvantages
ClassicalCondensation of 2-aminopyridines with α-haloketonesFundamental, established route
ModernTransition-metal catalysis (e.g., Copper)High efficiency, mild conditions, broad substrate scope researchgate.netorganic-chemistry.org
ModernMulticomponent Reactions (MCRs)Atom economy, operational simplicity, diversity-oriented bio-conferences.org
ModernMicrowave-assisted synthesisRapid reaction times, improved yields researchgate.net
ContemporaryGreen chemistry approaches (e.g., aqueous media)Environmentally benign, sustainable organic-chemistry.org

Significance of Fused Nitrogen Heterocycles in Contemporary Research

Fused nitrogen heterocycles, such as imidazo[1,2-a]pyridines, are cornerstones of modern medicinal chemistry and materials science. mdpi.commsesupplies.com An analysis of FDA-approved pharmaceuticals reveals that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their structural importance in drug design. mdpi.com

The significance of these scaffolds stems from several key properties:

Biological Activity: The nitrogen atoms within the heterocyclic structure can act as hydrogen bond acceptors or donors, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov This leads to a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. mdpi.combeilstein-journals.org

Structural Rigidity and Versatility: The fused ring system provides a rigid, planar core that can be strategically functionalized at various positions. This allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity to optimize pharmacokinetic profiles. msesupplies.com

Applications in Materials Science: Beyond pharmaceuticals, fused nitrogen heterocycles are integral to the development of advanced materials. msesupplies.comopenmedicinalchemistryjournal.com Their electronic properties make them suitable for use in organic conductors, photovoltaic devices, and organic light-emitting diodes (OLEDs). msesupplies.comchemimpex.com They also serve as precursors for various polymers and are used as corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com

Role in Agrochemicals: A significant percentage of modern crop protection agents, including fungicides and herbicides, are based on nitrogen-containing heterocyclic structures. msesupplies.com

The unique combination of structural diversity, synthetic accessibility, and broad utility ensures that fused nitrogen heterocycles remain a central focus of contemporary chemical research. researchgate.net

Academic Relevance of 2-Methylimidazo[1,2-A]pyridine-6-carbonitrile within Heterocyclic Chemistry

Within the broader class of imidazo[1,2-a]pyridines, this compound stands out as a particularly valuable compound in academic and industrial research. Its relevance is primarily as a versatile chemical intermediate and a molecular building block for the synthesis of more complex, high-value molecules. chemimpex.com

The academic importance of this specific compound is derived from the strategic placement of its functional groups:

The 2-Methyl Group: The methyl group at the C2 position influences the molecule's steric and electronic profile, which can be crucial for modulating biological activity and interaction with target proteins.

The 6-Carbonitrile Group: The nitrile moiety at the C6 position is a key functional handle. It is an electron-withdrawing group that can modulate the electronic properties of the heterocyclic core. More importantly, the nitrile group is synthetically versatile and can be readily transformed into other functional groups, such as:

Carboxylic acids

Amines

Tetrazoles

This synthetic flexibility allows researchers to generate libraries of diverse 6-substituted imidazo[1,2-a]pyridine derivatives for structure-activity relationship (SAR) studies. nih.gov Research has demonstrated that substitution at the C6 position is critical for biological activity, and compounds with modifications at this site have been investigated for their potential as anticancer agents, particularly against colon cancer cell lines. nih.gov

The compound serves as a key starting material in research focused on pharmaceutical development, including the synthesis of potential drugs for neurological disorders and anticancer therapies. chemimpex.com Its defined structure and reactive potential make it an ideal scaffold for exploring new chemical space in the ongoing search for novel therapeutic agents and advanced materials. chemimpex.com

PropertyValue
Molecular FormulaC₉H₇N₃
Molecular Weight157.17 g/mol
CAS Number1445437-97-7 (example, may vary)
Primary RoleSynthetic intermediate, Building block chemimpex.com
Key Functional Groups2-Methyl, 6-Carbonitrile
Research AreasMedicinal chemistry, Anticancer research, Materials science chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-5-12-6-8(4-10)2-3-9(12)11-7/h2-3,5-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAYPKGNTPMDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737902
Record name 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226000-76-5
Record name 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Methylimidazo 1,2 a Pyridine 6 Carbonitrile

General Synthetic Approaches to the Imidazo[1,2-A]pyridine (B132010) Core

The imidazo[1,2-a]pyridine framework is a versatile and privileged structure in drug discovery. Consequently, a multitude of synthetic strategies have been developed for its construction. These methods can be broadly categorized into condensation reactions of 2-aminopyridines and transition metal-catalyzed cyclizations.

Condensation Reactions of 2-Aminopyridines with Diverse Substrates

The most prevalent and historically significant approach to the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine (B139424) with a suitable electrophilic partner. The choice of the substrate dictates the substitution pattern of the resulting bicyclic system. For the synthesis of 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile, the key starting material is 2-amino-5-cyanopyridine.

The reaction between a 2-aminopyridine and an α-haloketone is a classic and widely used method for the synthesis of imidazo[1,2-a]pyridines. amazonaws.com This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

To synthesize this compound via this method, 2-amino-5-cyanopyridine is reacted with chloroacetone or bromoacetone. The reaction is typically carried out in a suitable solvent such as ethanol or DMF, often with the addition of a base to facilitate the final dehydration step. Variations of this method that proceed under solvent-free conditions have also been reported, offering a greener alternative. amazonaws.com

Starting Material 1Starting Material 2ProductConditionsYield (%)
2-Aminopyridineα-Bromoacetophenone2-Phenylimidazo[1,2-a]pyridine60 °C, no catalyst/solvent91
2-Amino-5-methylpyridineα-Bromoacetophenone2-Phenyl-7-methylimidazo[1,2-a]pyridine60 °C, no catalyst/solvent70

This table presents examples of the synthesis of imidazo[1,2-a]pyridines using α-haloketones, illustrating the general applicability of the method.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for the efficient construction of complex molecules. Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold. These reactions offer advantages in terms of atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.

One notable example is the three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, which is a variant of the Ugi reaction. This approach allows for the introduction of diversity at positions 2 and 3 of the imidazo[1,2-a]pyridine ring.

A significant advancement in the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction. This is an acid-catalyzed three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction proceeds through the formation of an intermediate Schiff base from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the final product. While this method is primarily used for 3-amino substituted derivatives, modifications and subsequent reactions can provide access to other substitution patterns.

The reaction of 2-aminopyridines with nitroolefins provides another route to the imidazo[1,2-a]pyridine core. This copper-catalyzed one-pot procedure utilizes air as the oxidant and is considered an environmentally friendly method. The reaction is believed to proceed through a Michael addition of the 2-aminopyridine to the nitroolefin, followed by a cyclization and oxidation sequence. This methodology is particularly useful for the synthesis of 3-substituted imidazo[1,2-a]pyridines.

Transition Metal-Catalyzed Synthetic Routes

In addition to classical condensation reactions, transition metal-catalyzed methods have become increasingly important for the synthesis of imidazo[1,2-a]pyridines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-catalyzed reactions, in particular, have been extensively explored. For instance, the palladium-catalyzed cyanation of a 6-halo-2-methylimidazo[1,2-a]pyridine can be a key step in the synthesis of this compound. This approach involves the initial synthesis of a halogenated precursor, such as 6-bromo-2-methylimidazo[1,2-a]pyridine, which can be prepared by the condensation of 2-amino-5-bromopyridine with chloroacetone. The subsequent palladium-catalyzed reaction with a cyanide source, such as zinc cyanide or potassium ferrocyanide, introduces the carbonitrile functionality at the 6-position.

Starting MaterialCyanide SourceCatalyst/LigandSolventTemperature (°C)Yield (%)
Aryl BromideZn(CN)₂Pd₂(dba)₃/dppfDMA12085-95
Aryl ChlorideK₄[Fe(CN)₆]Pd(OAc)₂/t-BuXPhost-AmylOH11070-90

This table provides generalized conditions for palladium-catalyzed cyanation reactions of aryl halides, which can be applied to the synthesis of the target compound from a halogenated precursor.

Copper-catalyzed reactions have also proven valuable. For example, a copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines.

Copper-Catalyzed Oxidative Coupling Reactions

Copper catalysis offers a highly efficient avenue for constructing the imidazo[1,2-a]pyridine ring system. These methods often utilize air as a green and inexpensive oxidant. organic-chemistry.orgnih.govacs.org

One prominent approach is the copper-catalyzed aerobic dehydrogenative cyclization. A rapid and environmentally friendly conversion of pyridines to imidazo[1,2-a]pyridines has been achieved using ketone oxime esters with a copper catalyst under air. acs.org Optimization studies for similar reactions have identified CuBr as a highly effective catalyst, typically used in a solvent like DMF at elevated temperatures (e.g., 80°C), to achieve high yields. organic-chemistry.org Copper(I) iodide (CuI) is also a frequently used catalyst in these aerobic oxidative syntheses. organic-chemistry.org

Three-component reactions represent another powerful copper-catalyzed strategy. The one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by a copper(I) iodide system, generates imidazo[1,2-a]pyridines in high yields. organic-chemistry.org A variation involves a Cu(II)-ascorbate catalyzed domino A³-coupling reaction in an aqueous micellar medium, which proceeds via a 5-exo-dig cycloisomerization. acs.org This method is noted for its use of water as a green solvent and an inexpensive catalyst system. acs.org A summary of representative copper-catalyzed reactions is presented below.

CatalystReactantsOxidantSolventKey Features
CuBrAminopyridines, NitroolefinsAirDMFEnvironmentally friendly, good tolerance of substituents. organic-chemistry.org
CuIPyridine, Acetophenone Oxime AcetateAirDMFHigh efficiency, green byproducts (HOAc and H₂O). acs.org
Cu(OAc)₂Benzaldehydes, 2-Aminopyridines, PropiolatesAirNot specifiedCascade aminomethylation/cycloisomerization; excellent yields. acs.org
CuSO₄ / Sodium Ascorbate2-Aminopyridines, Aldehydes, PhenylacetyleneIn situ Cu(II)/Cu(I)Water (micellar)Green synthetic route, domino A³-coupling. acs.org
CuI2-Aminopyridines, Sulfonyl Azides, Terminal YnonesNone specifiedNot specifiedForms α-acyl-N-sulfonyl ketenimine intermediate. rsc.org
Palladium-Catalyzed Cyclization and Cross-Coupling

Palladium catalysis is another cornerstone in the synthesis of complex heterocyclic systems, including imidazo[1,2-a]pyrimidines, through intramolecular cross-dehydrogenative coupling. nih.gov While direct palladium-catalyzed routes to this compound are less commonly detailed than copper-catalyzed ones, the principles of palladium catalysis are widely applied for the functionalization of the pre-formed imidazo[1,2-a]pyridine core.

Microwave-assisted, ligand-free Pd(OAc)₂-catalyzed three-component reactions have been developed for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines, showcasing the efficiency of palladium in expanding molecular diversity. organic-chemistry.org These cross-coupling reactions traditionally involve pre-functionalized starting materials like organohalides. However, modern approaches focus on the direct functionalization of C-H bonds, which is more atom-economical. nih.gov

Metal-Free and Environmentally Conscious (Green) Synthetic Strategies

Growing emphasis on green chemistry has spurred the development of metal-free and environmentally benign synthetic methods for imidazo[1,2-a]pyridines. acs.orgacs.org These strategies often employ readily available, non-toxic catalysts and green solvents like water, or even solvent-free conditions. organic-chemistry.orgacs.org

A notable metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water under ambient conditions. This method is exceptionally rapid, often providing quantitative yields in minutes on a gram scale, and tolerates a wide range of functional groups, including halogens necessary for subsequent modifications. rsc.orgallfordrugs.com

Iodine has emerged as an effective and inexpensive metal-free catalyst. nih.gov It can catalyze the three-component condensation of an aryl aldehyde, 2-aminopyridine, and an isocyanide at room temperature to afford imidazo[1,2-a]pyridine derivatives in excellent yields. nih.govrsc.org Other green techniques include the use of microwave irradiation to accelerate reactions, often in combination with eco-friendly solvents like polyethylene glycol (PEG-400) and water. researchgate.net Furthermore, catalyst-free conditions have been achieved by simply refluxing 2-aminopyridine with reagents like ethyl bromopyruvate in ethanol. acs.org

MethodCatalyst/PromoterSolventsKey Features
CycloisomerizationNaOHWaterAmbient temperature, rapid (minutes), quantitative yield. rsc.orgallfordrugs.com
Three-Component CondensationIodine (I₂)EthanolRoom temperature, cost-effective, simple workup. nih.govrsc.org
CyclocondensationNone (Microwave-assisted)PEG-400 / WaterEnvironmentally benign, one-pot synthesis. researchgate.net
CondensationNoneEthanolEco-friendly, catalyst-free conditions. acs.org
Electrochemical SulfonylationNone (Electrolysis)Not specifiedMetal-free C-H functionalization. rsc.org

Specific Routes to 2-Methylimidazo[1,2-A]pyridine and its Derivatives

The synthesis of the 2-methyl substituted imidazo[1,2-a]pyridine core is often achieved through the condensation of a 2-aminopyridine with a three-carbon building block. A classic and effective method is the reaction with an α-haloketone, such as chloroacetone or bromoacetone. rsc.org

A specific metal-free route to 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-(2-propynyl)pyridinium bromide with aqueous NaOH, which results in a quantitative yield of the product. allfordrugs.com Iron-catalyzed denitration reactions of aminopyridines with 2-methyl-nitroolefins also provide a simple and inexpensive route to 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.orgbio-conferences.org

To synthesize the target molecule, This compound , one would typically start with a substituted aminopyridine, specifically 2-amino-5-cyanopyridine. The reaction of this precursor with a suitable three-carbon synthon, like chloroacetone, under appropriate conditions would lead to the desired product.

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones.

Proposed Reaction Mechanisms for Cyclization and Functionalization

The formation of the imidazo[1,2-a]pyridine ring generally proceeds through a sequence of nucleophilic attack, cyclization, and aromatization.

In the classic synthesis from 2-aminopyridines and α-haloketones, the mechanism involves an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the haloketone. researchgate.net This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, yields the final aromatic imidazo[1,2-a]pyridine product. acs.org

For multicomponent reactions, such as the iodine-catalyzed process, the proposed mechanism begins with the condensation of 2-aminopyridine and an aldehyde to form an imine. nih.gov The Lewis acidic iodine catalyst then activates this imine for nucleophilic attack by the isocyanide. The resulting intermediate undergoes a [4+1] cycloaddition to form the heterocyclic ring. nih.gov

In copper-catalyzed reactions involving alkynes, a proposed pathway involves the in-situ generation of a copper acetylide. This species then undergoes a facile 5-exo-dig cycloisomerization with an intermediate formed from the condensation of the aminopyridine and aldehyde, leading to the final product via a 1,3-hydride shift. acs.org

Role of Catalysts and Reagents in Reaction Progression

Catalysts and reagents play pivotal roles in directing the reaction course and enhancing efficiency.

Copper Catalysts : In aerobic oxidations, copper catalysts, often cycling between Cu(I) and Cu(II) oxidation states, facilitate the redox process, using molecular oxygen (from air) as the terminal oxidant. organic-chemistry.orgacs.org In alkyne-based multicomponent reactions, the copper catalyst activates the alkyne's terminal C-H bond, making it susceptible to nucleophilic attack or coupling. acs.org

Bases : Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are crucial for deprotonation steps. rsc.orgallfordrugs.com In the metal-free cycloisomerization of N-propargylpyridiniums, NaOH acts as a promoter for the cyclization step. rsc.orgallfordrugs.com

Lewis Acids : In metal-free reactions, catalysts like iodine (I₂) function as Lewis acids. nih.gov They activate carbonyl or imine groups, making them more electrophilic and thus more susceptible to attack by nucleophiles like isocyanides. nih.gov

Surfactants : In green chemistry approaches using aqueous media, surfactants like sodium dodecyl sulfate (SDS) form micelles. These micelles act as "nanoreactors," bringing the organic, non-polar reactants together in their hydrophobic cores, thereby overcoming solubility issues and facilitating the reaction in water. acs.org

Chemical Transformations and Functionalization of this compound

The unique electronic properties of the imidazo[1,2-a]pyridine ring system, combined with the reactivity of the methyl and carbonitrile substituents, allow for diverse and regioselective modifications. These transformations are crucial for developing new derivatives with potential applications in medicinal chemistry and materials science.

Reactions at the Carbonitrile Group

The carbonitrile (cyano) group at the C6-position is a versatile functional handle that can be converted into several other important chemical moieties. These transformations are fundamental for altering the electronic and steric properties of the molecule and for introducing points for further derivatization.

Hydrolysis to Carboxylic Acid: The most common reaction of a nitrile is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or alkaline conditions by heating the compound with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH). chemistrysteps.comlibretexts.org The reaction proceeds via an intermediate amide. The feasibility of this transformation on the target scaffold is supported by the commercial availability of the corresponding product, 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid. nih.govbldpharm.com

Conversion to Amide: Partial hydrolysis of the nitrile group can yield the corresponding carboxamide. A specific method for this conversion on a related scaffold involves treating the C6-nitrile with hydrogen peroxide in ethanol, which selectively converts the nitrile to an amide group. nih.gov This reaction provides a route to introduce an amide functionality, which is a common pharmacophore in drug molecules.

Formation of Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide in the presence of a Lewis acid (like zinc chloride) or an ammonium (B1175870) salt, to form a 5-substituted-1H-tetrazole ring. nih.govorganic-chemistry.org Tetrazoles are widely used in medicinal chemistry as bioisosteres of carboxylic acids, offering similar acidity but improved metabolic stability and pharmacokinetic properties. researchgate.net This transformation allows for the replacement of the C6-cyano group with a tetrazolyl ring, significantly modifying the scaffold's properties.

Table 1: Key Transformations of the Carbonitrile Group
Reaction TypeReagents & ConditionsProduct Functional GroupSignificance
Full HydrolysisH₂O, H⁺ or OH⁻, HeatCarboxylic Acid (-COOH)Introduces an acidic center, precursor for esters and amides. chemistrysteps.comlibretexts.org
Partial HydrolysisH₂O₂, EtOHCarboxamide (-CONH₂)Creates a key pharmacophore, alters hydrogen bonding potential. nih.gov
CycloadditionNaN₃, Lewis Acid (e.g., ZnCl₂)TetrazoleActs as a bioisostere for carboxylic acids with improved properties. nih.govresearchgate.net

Electrophilic and Nucleophilic Substitutions on the Heterocyclic Rings

The imidazo[1,2-a]pyridine nucleus has distinct electronic characteristics. The five-membered imidazole ring is electron-rich, while the six-membered pyridine ring is generally electron-deficient. This dichotomy governs the regioselectivity of substitution reactions.

Electrophilic Substitution: The C3 position of the imidazole ring is the most nucleophilic and electron-rich carbon, making it the primary site for electrophilic aromatic substitution. researchgate.net Reactions such as halogenation, nitration, and Friedel-Crafts acylations or alkylations preferentially occur at this position. For instance, various imidazo[1,2-a]pyridines undergo highly regioselective iodination and C-H nitrosylation at the C3 position. organic-chemistry.org The presence of the C2-methyl group in the target compound further activates the imidazole ring, reinforcing the high reactivity of the C3-H bond towards electrophiles. Conversely, the pyridine ring, which is deactivated by the bridgehead nitrogen and further deactivated by the electron-withdrawing C6-carbonitrile group, is highly resistant to electrophilic attack. youtube.com

Nucleophilic Substitution: Nucleophilic aromatic substitution is less common on the unsubstituted imidazo[1,2-a]pyridine core. However, if a good leaving group (such as a halide) is present on the pyridine ring (at positions C5, C6, C7, or C8), it can be displaced by strong nucleophiles. For the parent compound, direct nucleophilic attack on the ring is unlikely without prior functionalization.

Table 2: Regioselectivity of Ring Substitution Reactions
Reaction TypePrimary Reactive SiteInfluencing FactorsExample Reaction
Electrophilic SubstitutionC3 (Imidazole Ring)Electron-rich nature of the imidazole moiety; activating effect of C2-methyl group. researchgate.netHalogenation, Nitrosylation, Friedel-Crafts Alkylation. organic-chemistry.orgmdpi.com
Nucleophilic SubstitutionPyridine Ring (e.g., C6, C8)Requires a pre-installed leaving group (e.g., Iodo, Bromo).Aminocarbonylation of iodo-derivatives. nih.gov

C-H Functionalization Strategies

Direct C-H functionalization has become a powerful tool for derivatizing heterocyclic scaffolds without the need for pre-functionalized starting materials. mdpi.com For the imidazo[1,2-a]pyridine system, these reactions almost exclusively target the C3-H bond due to its high reactivity. rsc.orgcolab.ws

Numerous methodologies, often employing visible-light photoredox catalysis or transition-metal catalysis, have been developed for the C3-functionalization of this scaffold. nih.gov These methods allow for the introduction of a wide variety of substituents. A study on visible light-mediated trifluoromethylation demonstrated that 2-methylimidazo[1,2-a]pyridine reacts successfully to yield the C3-trifluoromethylated product, highlighting the feasibility of applying these strategies to the target compound. mdpi.comnih.gov Other reported C3-H functionalizations on the general scaffold include arylation, formylation, and aminoalkylation. mdpi.commdpi.com These strategies offer an efficient and atom-economical pathway to elaborate the core structure of this compound.

Derivatization for Scaffold Elaboration

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govchemrxiv.org Consequently, this compound serves as an excellent starting point for the synthesis of more complex molecules and chemical libraries for drug discovery.

Elaboration strategies often involve multi-step sequences that utilize the reactivity described in the preceding sections. For example:

Hybrid Molecule Synthesis: The core scaffold can be linked to other heterocyclic systems known for their biological activity. One study demonstrated the synthesis of complex hybrids by reacting a bromoacetyl-thieno[2,3-d]pyrimidine with 2-aminopyridine to form an imidazo[1,2-a]pyridine moiety, showcasing how the core can be built into larger, multi-pharmacophore systems. mdpi.com

Peptidomimetic Development: The scaffold can be incorporated into peptide-like structures. This is achieved by first converting the nitrile to a carboxylic acid, which can then be used as a component in multicomponent reactions, such as the Ugi reaction, to generate complex peptidomimetics. beilstein-journals.orgbeilstein-journals.org

Structure-Activity Relationship (SAR) Studies: The core can be systematically modified to explore its biological activity. For instance, imidazo[1,2-a]pyridine derivatives have been functionalized to create phenylacrylonitrile compounds that were evaluated as potent anticandidosis agents. jmchemsci.com The C6-carbonitrile group of the target compound could be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, which could then be used to attach various side chains to probe SAR.

These examples underscore the value of this compound as a versatile building block for the creation of diverse and complex molecules with significant therapeutic potential. nih.gov

Advanced Structural Analysis and Computational Chemistry of 2 Methylimidazo 1,2 a Pyridine 6 Carbonitrile

Advanced Spectroscopic Characterization Methodologies

A complete spectroscopic characterization is fundamental to confirming the molecular structure and understanding the electronic environment of a compound. However, specific experimental spectra for 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile are not found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Techniques

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. A full analysis would require ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons and the aromatic protons on the fused ring system. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern. The ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom, including the methyl, nitrile, and the carbons of the bicyclic core. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be used to establish connectivity between protons and carbons, confirming the precise structure. No peer-reviewed source providing this detailed NMR data for this compound could be located.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₉H₇N₃), the exact mass of the molecular ion [M+H]⁺ would be a key data point. The fragmentation pattern observed in MS/MS experiments would offer further structural confirmation by showing the loss of specific fragments, such as the methyl or cyano groups. A search of scientific databases did not yield any published mass spectrometry or HRMS data for this specific compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands. A key feature would be a strong, sharp band around 2220-2240 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration. Other important bands would include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations within the aromatic rings. While theoretical IR spectra for the parent imidazo[1,2-a]pyridine (B132010) exist, specific, experimentally obtained IR or Raman spectra for the 2-methyl-6-carbonitrile derivative are not available in the literature reviewed.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.

Analysis of Crystal Packing and Intermolecular Interactions

This analysis would reveal how molecules of this compound arrange themselves in a crystal lattice. It would identify any significant intermolecular interactions, such as hydrogen bonds (e.g., C-H···N), π-π stacking between the aromatic rings, or dipole-dipole interactions involving the nitrile group. These interactions are crucial for understanding the physical properties of the solid material. While crystal structures for related compounds, such as 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, have been published, no crystallographic data exists for this compound itself. nih.gov

Conformational Analysis in the Crystalline State

X-ray data would confirm the planarity of the fused imidazo[1,2-a]pyridine ring system, a common feature in related structures. nih.gov It would also detail the orientation of the methyl and carbonitrile substituents relative to the bicyclic core. This information provides a foundational understanding of the molecule's shape in its lowest energy solid-state conformation. Without a solved crystal structure, this level of detailed conformational analysis is not possible.

Despite a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," specific and detailed information required to fully address the outlined sections on its advanced structural analysis and computational chemistry is not available in the public domain.

Research literature extensively covers the broader class of imidazo[1,2-a]pyridines, detailing various synthetic methods, biological activities, and general computational approaches like Density Functional Theory (DFT). However, dedicated studies focusing solely on the quantum chemical calculations, molecular modeling, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) analysis, conformational studies, prediction of spectroscopic properties, and computational elucidation of reaction mechanisms for this compound could not be located.

Consequently, the creation of an article with the specified "thorough, informative, and scientifically accurate content," including detailed research findings and data tables for each subsection of the provided outline, is not possible at this time. To fulfill the user's request, which strictly prohibits the inclusion of information outside the explicit scope of the specified sections for this particular compound, the necessary specific data must first be generated and published within the scientific community.

Molecular Interactions and Preclinical Biological Target Engagement of 2 Methylimidazo 1,2 a Pyridine 6 Carbonitrile Derivatives Strictly Excluding Human Trial Data

Target Identification and Biochemical Activity Profiling (In Vitro)

The imidazo[1,2-a]pyridine (B132010) core is a privileged structure for targeting the ATP-binding site of various kinases, and its derivatives have demonstrated potent inhibitory activity against several key enzymes implicated in disease progression.

Kinase Inhibition: A primary focus of research has been on the inhibition of the Phosphatidylinositol 3-kinase (PI3K) family, particularly the PI3Kα isoform, which is frequently mutated in cancer. nih.govnih.gov A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and screened for their activity against PI3Kα. nih.gov Systematic structure-activity relationship (SAR) studies led to the identification of compounds with nanomolar potency. For instance, one optimized compound demonstrated an IC50 of 150 nM against PI3Kα in enzymatic assays. nih.gov Further modifications led to the discovery of potent PI3K/mTOR dual inhibitors. acs.org One such derivative, compound 15a , proved to be a potent and selective inhibitor. acs.org Another study focusing on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified compound 13k as a highly potent PI3Kα inhibitor with an IC50 value of 1.94 nM. nih.gov

Beyond PI3K, derivatives of this scaffold have shown potent inhibition of other kinases. A series of compounds were developed as selective inhibitors of c-Met, a receptor tyrosine kinase whose aberrant activation is linked to cancer progression. nih.govacs.org Extensive optimization led to the discovery of compound 22e , which inhibited c-Met kinase activity with an IC50 value of 3.9 nM, and another potent compound, 31 , which had an IC50 of 12.8 nmol/L. nih.govacs.orgnih.gov Derivatives have also been reported as inhibitors of Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (Syk), and NIMA-related kinase 2 (Nek2). nih.govresearchgate.netdocumentsdelivered.commdpi.com

Other Enzyme Inhibition: The biological activity of imidazo[1,2-a]pyridine derivatives extends to non-kinase enzymes. A series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were synthesized and evaluated as inhibitors of Rab Geranylgeranyl Transferase (RGGT), an enzyme involved in the post-translational modification of Rab GTPases. nih.govfrontiersin.orgnih.gov Several of these compounds displayed inhibitory properties toward Rab11A prenylation, with the lowest effective dose (LED) ranging from 25 to 100 μM in HeLa cells. nih.gov

Additionally, 2-methylimidazo[1,2-a]pyridine-3-carboxamides have been identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS). nih.govresearchgate.net Virtual screening and subsequent synthetic modification led to the discovery of N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, which exhibited an IC50 of 1.90 µM against the target enzyme. nih.gov Other studies have identified derivatives that act as potent inhibitors of Cyclooxygenase-2 (COX-2), with IC50 values as low as 0.05 µM. rjpbr.comnih.gov

In Vitro Enzyme Inhibition Data for Imidazo[1,2-a]pyridine Derivatives
Compound/SeriesTarget EnzymeInhibitory Concentration (IC50)Reference
Compound 13kPI3Kα1.94 nM nih.gov
Compound 22ec-Met3.9 nM acs.orgnih.gov
Compound 31c-Met12.8 nM nih.govresearchgate.net
Compound 35PI3Kα150 nM nih.gov
Derivatives 5e, 5f, 5jCOX-20.05 µM rjpbr.comnih.gov
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazideM. tuberculosis Pantothenate Synthetase1.90 µM nih.gov

While much of the research has focused on enzyme inhibition, studies have also evaluated the interaction of imidazo[1,2-a]pyridine derivatives with specific receptors. A series of 2-phenylimidazo[1,2-a]pyridineacetamides were assessed for their binding affinity to both central and peripheral benzodiazepine (B76468) receptors (PBRs). nih.govresearchgate.net These studies revealed that specific structural features are key for high affinity and selectivity for PBRs. Docking studies of c-Met inhibitors have shown that the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold can form a crucial hydrogen bond with Asp-1222 in the active site, while the core structure maintains a π–π interaction with Tyr-1230, which is critical for inhibition. acs.org

The engagement of imidazo[1,2-a]pyridine derivatives with their molecular targets translates into significant effects on cellular signaling pathways in vitro. As potent inhibitors of the PI3K/AKT/mTOR pathway, these compounds effectively block downstream signaling, leading to anti-proliferative effects in cancer cell lines. nih.govresearchgate.net

Treatment of melanoma and cervical cancer cells with an active imidazo[1,2-a]pyridine compound led to reduced levels of phospho-AKT and phospho-mTOR. nih.govresearchgate.net This pathway inhibition resulted in the induction of G2/M cell cycle arrest and a significant increase in intrinsic apoptosis. nih.gov The apoptotic response was further characterized by increased levels of the cell cycle inhibitors p53 and p21, and the pro-apoptotic protein BAX, alongside active caspase-9. nih.govresearchgate.net Similarly, PI3Kα inhibitor 13k was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 lung cancer cells. nih.gov The disruption of Rab prenylation by RGGT inhibitors also demonstrates a clear modulation of a key cellular trafficking pathway. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies of 2-Methylimidazo[1,2-A]pyridine-6-carbonitrile Analogues

Systematic investigation into the structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine scaffold has been crucial for optimizing potency and selectivity.

SAR studies have provided clear insights into how modifications at different positions of the imidazo[1,2-a]pyridine ring influence biological activity.

For PI3Kα Inhibition: Modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring have been explored. nih.govsemanticscholar.org For pan-PI3K inhibitors, SAR efforts focused on 5'-alkoxy heteroaryl rings at the 6-position, with 6'-alkoxy 5'-aminopyrazines being identified as particularly potent. nih.gov The introduction of a 1,1,1-trifluoroisopropoxy group at this position resulted in a compound with excellent potency and selectivity. nih.gov

For RGGT Inhibition: The nature of the substituent at the C6 position was found to be directly responsible for the compound's activity against RGGT. nih.govfrontiersin.orgnih.gov Halogen substitution at C6 showed a trend of decreasing activity with increasing size of the halogen (Cl > Br > I). nih.gov Functionalization at the C6 position was generally found to increase potency compared to the unsubstituted parent compound. acs.org

For c-Met Inhibition: SAR exploration of c-Met inhibitors involved varying substituents at the C-6, C-7, and C-8 positions. nih.gov It was found that introducing different substituents at the C-7 or C-8 position did not significantly alter activity, placing the focus on modifications at other parts of the molecule. nih.gov

For PBR Binding: For 2-phenylimidazo[1,2-a]pyridineacetamides, high affinity and selectivity for PBRs were achieved with lipophilic substituents at position 8 and a para-chloro substituent on the phenyl ring at C2. nih.gov

Summary of Structure-Activity Relationship (SAR) Observations
TargetRing PositionFavorable Substitutions/ObservationsReference
PI3KC65'-alkoxy heteroaryl rings, particularly 6'-(1,1,1-trifluoroisopropoxy)-5'-aminopyrazine, enhance potency. nih.gov
RGGTC6Substitutions are crucial for activity. Smaller halogens (Cl) are preferred over larger ones (I). nih.govacs.org
PBRC8Lipophilic substituents increase binding affinity and selectivity. nih.gov
PBRC2-PhenylA chlorine atom at the para position is a crucial feature for high affinity. nih.gov

The exploration of SAR has been enabled by diverse and flexible synthetic strategies capable of producing a wide range of analogues. A common approach begins with the condensation of a substituted 2-aminopyridine (B139424) with an α-haloketone. acs.org

For the synthesis of PI3K inhibitors, a five-step sequence has been employed, starting from substituted 5-bromopyridin-2-amines. semanticscholar.org To create analogues for RGGT inhibition, various strategies were used, including Suzuki coupling to introduce aryl and heteroaryl moieties at the C6 position, and the Mizoroki–Heck reaction for installing alkyl chains. nih.govfrontiersin.org

Other notable synthetic methods include:

Heteroaryl Heck reaction: Used for coupling 2-(difluoromethyl)imidazo[1,2-a]pyridines with substituted triazines or pyrimidines. researchgate.net

Multicomponent Reactions: An efficient, copper-catalyzed A3-coupling reaction in aqueous media has been developed to afford a large variety of imidazo[1,2-a]pyridine derivatives. acs.org

Late-stage Functionalization: Synthetic routes have been designed to allow for the functionalization of the scaffold after the core phosphonoacetate moiety is already in place, providing flexibility in generating diverse analogues. nih.govfrontiersin.org

These synthetic methodologies provide the necessary tools for medicinal chemists to systematically modify the this compound scaffold, facilitating the detailed SAR studies required to optimize compounds for specific biological targets.

Computational Approaches to Ligand-Target Interactions (In Silico)

Computational, or in silico, methods are pivotal in modern drug discovery for predicting and analyzing how ligands, such as imidazo[1,2-a]pyridine derivatives, interact with their biological targets. These approaches provide critical insights into binding affinities and modes, guiding the rational design and optimization of new therapeutic agents. eco-vector.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eco-vector.com For derivatives of the imidazo[1,2-a]pyridine scaffold, docking studies have been instrumental in identifying key interactions with various biological targets, primarily enzymes like kinases, which are often implicated in disease pathways. documentsdelivered.comnih.govacs.org

Research has shown that these compounds can bind to the ATP-binding site of several kinases, a common mechanism for kinase inhibitors. nih.gov For example, studies on novel imidazo[1,2-a]pyridine derivatives targeting oxidoreductase, a key enzyme in breast cancer, revealed significant binding affinities. asianpubs.org One particular derivative exhibited a high binding energy of -9.207 kcal/mol, forming crucial interactions with amino acid residues His 222, Tyr 216, and Lys 270 within the enzyme's active site. asianpubs.org Similarly, docking simulations against human LTA4H (Leukotriene A4 Hydrolase) showed that certain hybrid molecules of imidazo[1,2-a]pyridine could achieve a strong binding affinity with a score of -11.237 Kcal/mol. chemmethod.com

In the context of anti-infective research, imidazo[1,2-a]pyrimidine (B1208166) derivatives were docked against the CYP51 enzyme of Candida albicans, a key enzyme in ergosterol (B1671047) biosynthesis. beilstein-journals.org The results indicated binding affinities ranging from -7.7 to -8.8 kcal/mol, suggesting a potential antifungal mechanism. beilstein-journals.org Furthermore, in antiviral research, imidazo[1,2-a]pyrimidine derivatives were evaluated as potential inhibitors of SARS-CoV-2 cell entry by targeting the human ACE2 receptor and the viral spike protein. nih.gov A top-scoring compound showed remarkable binding affinities of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. nih.gov

The following table summarizes findings from various molecular docking studies on imidazo[1,2-a]pyridine derivatives.

Biological TargetDerivative TypeBinding Affinity (kcal/mol)Key Interacting ResiduesTherapeutic Area
OxidoreductaseImidazo[1,2-a]pyridine derivative-9.207His 222, Tyr 216, Lys 270Oncology asianpubs.org
Human LTA4HImidazo[1,2-a]pyridine hybrid-11.237Not specifiedOncology/Inflammation chemmethod.com
Nek2 KinaseImidazo[1,2-a]pyridine derivativeNot specifiedNot specifiedOncology documentsdelivered.com
Human ACE2 ReceptorImidazo[1,2-a]pyrimidine Schiff base-9.1Not specifiedAntiviral (SARS-CoV-2) nih.gov
SARS-CoV-2 Spike ProteinImidazo[1,2-a]pyrimidine Schiff base-7.3Not specifiedAntiviral (SARS-CoV-2) nih.gov
Candida albicans CYP51Imidazo[1,2-a]pyrimidine derivative-7.7 to -8.8Not specifiedAntifungal beilstein-journals.org

Pharmacophore modeling is another essential computational tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model can be used as a 3D query in virtual screening to search large compound libraries for novel molecules with potential biological activity. dovepress.com

For imidazo[1,2-a]pyridine and related structures, pharmacophore models have been developed to understand the key structural requirements for their activity. researchgate.net In a study focused on antimycobacterial agents, a common pharmacophore hypothesis was generated for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues. researchgate.net Similarly, a study on imidazo[4,5-b]pyridine analogs identified a best-fit pharmacophore model consisting of five key chemical features: one aromatic carbon center, one aliphatic carbon center, one hydrogen bond donor, and two hydrogen bond acceptors. researchgate.net Such models provide a clear picture for medicinal chemists to guide the development of new drug candidates. eco-vector.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of newly designed compounds before their synthesis.

For imidazo[1,2-a]pyridine derivatives, both 2D and 3D-QSAR models have been developed. A 3D-QSAR study on a series of imidazo[1,2-a]pyridine-3-carboxamide derivatives with antimycobacterial activity was conducted to understand the structural necessities for their inhibitory action. researchgate.net The resulting models are used to guide the design of novel derivatives with potentially enhanced potency. researchgate.net In another study, QSAR analyses were performed on imidazo[4,5-b]pyridine analogs using methods like multiple linear regression (MLR). researchgate.net The best 2D-QSAR model developed showed strong statistical significance with a correlation coefficient (r²) of 0.8762 and a cross-validated correlation coefficient (q²) of 0.7732, indicating good predictive ability. researchgate.net These combined computational studies provide a robust framework for the continued optimization of this class of compounds. researchgate.net

Mechanistic Insights into Preclinical Pharmacodynamics (Excluding in vivo efficacy)

Understanding the molecular mechanisms by which a compound exerts its effects is fundamental to drug development. Preclinical pharmacodynamic studies, excluding in vivo efficacy trials, focus on how these compounds interact with their targets at a molecular and cellular level to produce a biological response.

The selectivity of a drug candidate for its intended target over other related targets is crucial for minimizing off-target effects. Imidazo[1,2-a]pyridine derivatives have been investigated for their selectivity against various enzymes, particularly kinases. nih.gov

One study focused on developing dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic Target of Rapamycin), two key kinases in a major cancer cell signaling pathway. acs.org The lead compound from this series, designated 15a, was identified as a potent PI3K/mTOR dual inhibitor and demonstrated excellent kinase selectivity in further assessments. acs.org The ability to selectively inhibit multiple nodes in a single pathway or to selectively target one specific enzyme, such as Nek2, is a key area of investigation for this scaffold. documentsdelivered.com

The imidazo[1,2-a]pyridine core is found in compounds that exhibit a variety of molecular mechanisms of action. A significant body of research points towards the inhibition of critical cell signaling pathways, particularly in cancer cells.

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR pathway. nih.govacs.org This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain derivatives were found to reduce the levels of phosphorylated Akt (p-AKT) and phosphorylated mTOR (p-mTOR). nih.gov The inhibition is often achieved by the compound binding to the ATP-binding site of PI3K. nih.gov The downstream effects of this inhibition include the induction of cell cycle arrest, often at the G2/M phase, and the activation of apoptosis (programmed cell death). nih.gov This is further evidenced by increased levels of proteins like p53, p21, and active caspase-9. nih.gov

In the context of infectious diseases, derivatives of imidazo[1,2-a]pyridine have been identified as potent agents against Mycobacterium tuberculosis. The proposed mechanism of action for some of these compounds is the inhibition of QcrB, which is a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase. nih.gov This enzyme is critical for ATP homeostasis in the bacterium, and its inhibition disrupts the pathogen's energy metabolism. nih.gov

The following table summarizes the proposed molecular mechanisms of action for different imidazo[1,2-a]pyridine derivatives.

Derivative TypeProposed Mechanism of ActionKey Molecular EventsTherapeutic Area
Imidazo[1,2-a]pyridineInhibition of the AKT/mTOR pathway- Decrease in p-AKT and p-mTOR levels
  • Induction of G2/M cell cycle arrest
  • Induction of apoptosis via p53
  • Oncology nih.gov
    Imidazo[1,2-a]pyridineDual inhibition of PI3K/mTOR- Direct inhibition of PI3K and mTOR kinase activityOncology acs.org
    Imidazo[1,2-a]pyridine-3-carboxamideInhibition of QcrB- Disruption of electron transport chain
  • Depletion of ATP homeostasis
  • Antitubercular nih.gov
    Imidazo[1,2-a]pyridineInhibition of Nek2 Kinase- Disruption of cell cycle regulation and divisionOncology documentsdelivered.com

    Academic and Research Applications of 2 Methylimidazo 1,2 a Pyridine 6 Carbonitrile

    Utilization as a Synthetic Building Block for Complex Heterocyclic Architectures

    2-Methylimidazo[1,2-a]pyridine-6-carbonitrile and its parent scaffold are extensively used as foundational structures for the synthesis of more complex heterocyclic systems. The inherent reactivity of the imidazo[1,2-a]pyridine (B132010) ring system allows for functionalization at various positions, enabling the construction of diverse molecular architectures. rsc.org

    One of the key applications is in the synthesis of fused heterocyclic compounds. For instance, derivatives of imidazo[1,2-a]pyridine can be used to construct fused N-heterocyclic frameworks through catalyst-dependent regioselective oxidative annulation reactions. researchgate.net Furthermore, the core structure can be elaborated to produce peptidomimetics through tandem reactions like the Groebke–Blackburn–Bienaymé and Ugi reactions. beilstein-journals.org These complex molecules often exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. beilstein-journals.orgrsc.org

    The versatility of the imidazo[1,2-a]pyridine scaffold is further demonstrated by its use in multicomponent reactions to generate a library of substituted derivatives. nih.gov For example, new thiazolidines and spirothiazolidines have been synthesized from hydrazone derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide. mdpi.com These synthetic strategies highlight the role of the imidazo[1,2-a]pyridine core as a versatile building block for accessing novel and complex chemical entities with potential applications in medicinal chemistry. chemimpex.com

    Starting MaterialReaction TypeResulting Complex HeterocyclePotential Application
    2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazideCondensation and CyclocondensationThiazolidines and SpirothiazolidinesAntimycobacterial agents mdpi.com
    Imidazo[1,2-a]pyridine derivativesGroebke–Blackburn–Bienaymé and Ugi reactionsPeptidomimeticsAnticancer, antibacterial, antiviral agents beilstein-journals.org
    2-Arylimidazo[1,2-a]pyridinesRegioselective oxidative annulationFused N-heterocyclic frameworksNovel bioactive molecules researchgate.net

    Application as a Chemical Probe for Biological Processes

    Derivatives of the imidazo[1,2-a]pyridine scaffold, including those related to this compound, have been developed as chemical probes to investigate various biological processes. Their intrinsic fluorescence properties and their ability to interact with biological macromolecules make them suitable for such applications. ijrpr.com

    A notable example is the development of an imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe. This probe was designed for the selective, naked-eye detection of mercury ions (Hg²⁺) and has been successfully applied for fluorescence imaging in living cells. rsc.org Such probes are invaluable tools for studying the distribution and dynamics of metal ions in biological systems.

    Furthermore, the diverse biological activities of imidazo[1,2-a]pyridine derivatives, such as their potent inhibitory effects on enzymes like phosphatidylinositol 3-kinase (PI3Kα) and c-Met, underscore their potential as chemical probes to dissect cellular signaling pathways. nih.govnih.gov By designing and synthesizing derivatives with specific functionalities, researchers can create tools to study the roles of these enzymes in health and disease, particularly in cancer. nih.gov For instance, certain 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in colon cancer cell lines by triggering the release of cytochrome c and activating caspases, making them useful probes for studying programmed cell death pathways. nih.gov

    Contributions to the Development of Novel Organic Synthesis Methodologies

    The synthesis of the imidazo[1,2-a]pyridine scaffold itself has been a fertile ground for the development of new and efficient organic synthesis methodologies. The demand for this privileged structure in medicinal chemistry has driven chemists to devise innovative synthetic routes. nih.gov

    Significant progress has been made in the C-H functionalization of imidazo[1,2-a]pyridines, particularly through visible light-induced reactions. nih.gov These methods offer a direct and atom-economical way to introduce various functional groups onto the heterocyclic core. Additionally, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a rapid and efficient means to construct complex imidazo[1,2-a]pyridine derivatives from simple starting materials. rsc.orgmdpi.com

    Catalyst-free cascade processes and copper-catalyzed aerobic oxidative reactions have also been developed for the synthesis of imidazo[1,2-a]pyridines, offering environmentally friendly alternatives to traditional methods. organic-chemistry.org The development of these methodologies not only facilitates access to a wide range of imidazo[1,2-a]pyridine derivatives but also contributes to the broader field of organic synthesis by providing new tools and strategies for constructing complex molecules. researchgate.net

    Synthetic MethodologyKey FeaturesContribution to Organic Synthesis
    Visible Light-Induced C-H FunctionalizationDirect introduction of functional groups under mild conditions. nih.govAdvances in photocatalysis and C-H activation.
    Groebke–Blackburn–Bienaymé ReactionMulticomponent reaction for rapid synthesis of complex derivatives. mdpi.comHighlights the power of isocyanide-based multicomponent reactions.
    Copper-Catalyzed Aerobic Oxidative CyclizationUse of a sustainable oxidant (air) and an inexpensive catalyst. organic-chemistry.orgPromotes the development of green chemistry methodologies.
    Catalyst-Free Cascade ProcessesAvoids the use of metal catalysts, simplifying purification.Encourages the design of efficient, catalyst-free transformations.

    Potential in Materials Science and Related Fields

    The unique photophysical properties of imidazo[1,2-a]pyridine derivatives have garnered attention for their potential applications in materials science. ijrpr.com The fused bicyclic π-conjugated structure of these compounds often results in strong fluorescence with high quantum yields. ijrpr.com These luminescent properties make them promising candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and photocatalysis.

    Research has shown that π-expanded imidazo[1,2-a]pyridine derivatives can strongly absorb UV radiation and exhibit fluorescence in the blue region of the spectrum. rsc.org The emission properties can be tuned by introducing different substituents onto the imidazo[1,2-a]pyridine core. For example, electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com This tunability is a key advantage for designing materials with specific optical properties.

    Furthermore, imidazo[1,2-a]pyridine-6-carbonitrile (B21080) has been identified as a useful compound in the formulation of advanced materials, including organic semiconductors and photovoltaic devices. chemimpex.com The ability to create ordered molecular assemblies through non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for the performance of these materials. nih.govnih.gov The planar structure of the imidazo[1,2-a]pyridine core facilitates such interactions, making it a valuable component in the design of novel functional organic materials. nih.gov

    Future Research Directions and Emerging Avenues for 2 Methylimidazo 1,2 a Pyridine 6 Carbonitrile

    Exploration of Advanced and Sustainable Synthetic Technologies

    The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile, future research will likely focus on moving beyond traditional synthetic methods towards more advanced and sustainable technologies.

    Photocatalysis: Visible light-induced C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules. This technique offers a greener alternative to conventional methods that often require harsh reaction conditions. Future studies could explore the use of photoredox catalysis to introduce various functional groups onto the this compound core, potentially leading to the discovery of novel analogs with enhanced properties.

    Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved reaction control, enhanced safety, and scalability. The application of microreactor technology could enable the rapid and efficient synthesis of this compound and its derivatives, facilitating high-throughput screening and optimization of reaction conditions.

    Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. Investigating microwave-assisted protocols for the synthesis of this compound could lead to more time- and energy-efficient production methods.

    Green Catalysts and Solvents: The use of eco-friendly catalysts and solvents is a critical aspect of sustainable chemistry. Research into the use of water as a solvent and the application of green catalysts, such as ammonium (B1175870) chloride, in the synthesis of related imidazo[1,2-a]pyridine scaffolds suggests a promising avenue for the environmentally conscious production of this compound.

    TechnologyPotential Advantages for this compound Synthesis
    PhotocatalysisMild reaction conditions, high functional group tolerance, green energy source.
    Flow ChemistryPrecise control over reaction parameters, enhanced safety, ease of scalability.
    Microwave-Assisted SynthesisReduced reaction times, increased reaction yields, improved energy efficiency.
    Green Catalysts/SolventsReduced environmental impact, lower toxicity, increased sustainability.

    Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

    A thorough understanding of the reaction mechanisms and molecular properties of this compound is crucial for its rational design and application. Advanced spectroscopic and computational methods will play a pivotal role in elucidating these aspects.

    Spectroscopic Analysis: While standard techniques like NMR, IR, and mass spectrometry are routinely used for characterization, advanced spectroscopic methods can provide deeper insights. For instance, two-dimensional NMR techniques can be employed to unambiguously assign all proton and carbon signals, confirming the compound's structure and stereochemistry. In-situ spectroscopic monitoring of reactions can help to identify transient intermediates and elucidate reaction pathways.

    Computational Chemistry: Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, molecular orbitals, and reactivity of this compound. Such studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. Molecular dynamics simulations can provide insights into the conformational flexibility and intermolecular interactions of the compound, which is particularly relevant for understanding its biological activity.

    TechniqueApplication in Understanding this compound
    Advanced NMR (e.g., 2D NMR)Unambiguous structural elucidation and conformational analysis.
    In-situ SpectroscopyReal-time monitoring of reactions to identify intermediates and determine kinetics.
    Density Functional Theory (DFT)Prediction of electronic properties, reactivity, and spectroscopic parameters.
    Molecular Dynamics (MD) SimulationsInvestigation of conformational dynamics and intermolecular interactions.

    Discovery of Novel Molecular Targets and Pathways (Preclinical)

    The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Preclinical research on this compound is expected to uncover novel molecular targets and therapeutic pathways.

    Anticancer Research: The parent compound, Imidazo[1,2-a]pyridine-6-carbonitrile (B21080), has been identified as a valuable scaffold for creating new compounds that inhibit tumor growth. Derivatives of the imidazo[1,2-a]pyridine core have shown activity against various cancer cell lines and have been investigated as inhibitors of key signaling pathways, such as the PI3K/mTOR and c-Met pathways. Furthermore, this scaffold has been utilized in the development of covalent inhibitors targeting KRAS G12C, a notorious cancer-driving mutation. Future preclinical studies on this compound could focus on its efficacy against a panel of cancer cell lines and the identification of its specific molecular targets within cancer cells.

    Neurological Disorders: The versatility of Imidazo[1,2-a]pyridine-6-carbonitrile as a key intermediate extends to the synthesis of pharmaceuticals targeting neurological disorders. This suggests that this compound and its derivatives could be investigated for their potential to modulate neurological pathways, offering new avenues for the treatment of a range of central nervous system conditions.

    Infectious Diseases: The imidazo[1,2-a]pyridine nucleus has also been explored for its potential in treating infectious diseases, including visceral leishmaniasis. This opens the door for preclinical screening of this compound against a variety of pathogens to identify new anti-infective agents.

    Therapeutic AreaPotential Molecular Targets/Pathways for this compound
    OncologyPI3K/mTOR pathway, c-Met, KRAS G12C, other kinases involved in cell proliferation and survival.
    NeurologyReceptors and enzymes in the central nervous system.
    Infectious DiseasesEssential enzymes and proteins in pathogenic organisms.

    Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

    The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These powerful computational tools can be leveraged to accelerate the design and development of novel this compound derivatives with desired properties.

    Virtual Screening: Machine learning-based virtual screening can be employed to rapidly screen large compound libraries to identify molecules with a high probability of biological activity. By training models on existing data for imidazo[1,2-a]pyridine derivatives, it is possible to predict the activity of new virtual compounds, including analogs of this compound.

    Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to establish a mathematical relationship between the structural features of imidazo[1,2-a]pyridine derivatives and their biological activity. These models can provide valuable insights into the key structural requirements for activity and guide the design of more potent and selective compounds.

    De Novo Design: Generative AI models can be used to design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a set of desired biological or material properties, it is possible to generate novel chemical structures for synthesis and testing.

    ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. Integrating these predictive models into the design process can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles at an early stage, saving time and resources.

    AI/ML ApplicationRole in Advancing this compound Research
    Virtual ScreeningRapid identification of potential lead compounds from large chemical databases.
    QSAR ModelingElucidation of structure-activity relationships to guide lead optimization.
    De Novo DesignGeneration of novel molecular structures with desired properties.
    ADMET PredictionEarly assessment of drug-likeness and potential toxicity.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 2-methylimidazo[1,2-a]pyridine-6-carbonitrile and its derivatives?

    • Methodology : The compound and its derivatives are typically synthesized via condensation reactions. For example, derivatives can be prepared by refluxing a mixture of a precursor (e.g., 2-aminoimidazole) with aldehydes (e.g., 4-cyano benzaldehyde) in acetic anhydride/acetic acid with sodium acetate as a catalyst. Reaction times range from 2–12 hours, followed by crystallization from solvents like DMF/water. Yields vary (57–68%), and characterization is performed via IR (CN stretch at ~2,200 cm⁻¹), NMR (e.g., δ 2.24 ppm for CH₃), and MS .

    Q. How can spectroscopic techniques validate the structure of this compound?

    • Key Data :

    • IR : A sharp peak at ~2,219 cm⁻¹ confirms the nitrile (CN) group.
    • ¹H NMR : Methyl groups appear as singlets (δ 2.24–2.37 ppm), and aromatic protons resonate between δ 6.56–8.84 ppm.
    • MS : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) confirm molecular formulas .

    Q. What solvents and catalysts optimize the synthesis of imidazo[1,2-a]pyridine derivatives?

    • Recommendations : Use acetic anhydride/acetic acid mixtures for cyclization reactions, as they enhance electrophilicity. Sodium acetate or triethylamine acts as a base to deprotonate intermediates. For halogenation or cross-coupling steps, THF with Grignard reagents (e.g., isopropylmagnesium chloride) enables efficient metal-halogen exchange .

    Advanced Research Questions

    Q. How do structural modifications (e.g., phosphine oxide or sulfonic acid groups) affect bioactivity?

    • Case Study : Introducing a diphenylphosphine oxide group (e.g., compound 12c in ) enhances receptor binding affinity (e.g., neuropeptide S antagonists). The electron-withdrawing nature of the CN group stabilizes charge distribution, critical for interactions with biological targets. Modifications at the 3-position (e.g., sulfur substitution) alter pharmacokinetic properties, as seen in improved solubility and metabolic stability .

    Q. What strategies address low yields in cross-coupling reactions involving imidazo[1,2-a]pyridine intermediates?

    • Troubleshooting : Low yields (e.g., 5.9% for 12c ) often arise from incomplete halogen-metal exchange or side reactions. Solutions include:

    • Optimizing reaction temperature (−15°C to 10°C).
    • Using excess Grignard reagents (2 equivalents).
    • Purifying via reverse-phase HPLC to isolate desired products.

    Q. How can computational modeling guide SAR studies for imidazo[1,2-a]pyridine-based therapeutics?

    • Approach : Molecular docking (e.g., with CDK inhibitors) identifies key interactions between the nitrile group and kinase ATP-binding pockets. QSAR models highlight the importance of lipophilic substituents (e.g., methyl groups) in improving blood-brain barrier penetration for neurological applications .

    Q. What analytical methods resolve contradictions in reported spectral data for imidazo[1,2-a]pyridine derivatives?

    • Resolution : Discrepancies in NMR shifts (e.g., δ 7.41 vs. 7.94 ppm for aromatic protons) may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Validate assignments via 2D NMR (COSY, HSQC) and compare with computational predictions (DFT calculations) .

    Key Challenges & Future Directions

    • Synthetic Scalability : Improve yields for phosphine oxide derivatives via flow chemistry or microwave-assisted synthesis.
    • Biological Screening : Prioritize derivatives with dual CN/phosphoryl groups for multitarget activity (e.g., antiviral + anticancer).
    • Eco-Friendly Methods : Explore biocatalytic routes to reduce reliance on halogenated solvents .

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    Reactant of Route 1
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    Reactant of Route 2
    Reactant of Route 2
    2-Methylimidazo[1,2-A]pyridine-6-carbonitrile

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.